
1-(2-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methoxynaphthalene group and a methylphenyl group connected through a methanimine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine typically involves the condensation reaction between 2-methoxynaphthalene-1-carbaldehyde and 3-methylaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the imine linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxynaphthalene and methylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce corresponding amines.
Applications De Recherche Scientifique
1-(2-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The methoxynaphthalene and methylphenyl groups may also contribute to its activity by interacting with hydrophobic regions of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-methoxynaphthalen-1-yl)-N-phenylmethanimine
- 1-(2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)methanimine
- 1-(2-methoxynaphthalen-1-yl)-N-(3-chlorophenyl)methanimine
Uniqueness
1-(2-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the methoxynaphthalene group also imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5315-34-4 |
|---|---|
Formule moléculaire |
C19H17NO |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
1-(2-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C19H17NO/c1-14-6-5-8-16(12-14)20-13-18-17-9-4-3-7-15(17)10-11-19(18)21-2/h3-13H,1-2H3 |
Clé InChI |
HTWPHCVBNIWIOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B14161444.png)
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)
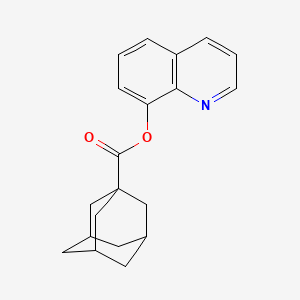
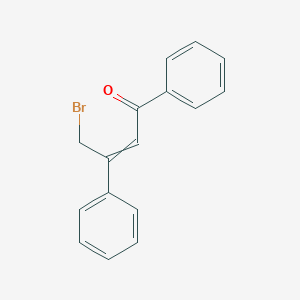

![5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium](/img/structure/B14161473.png)

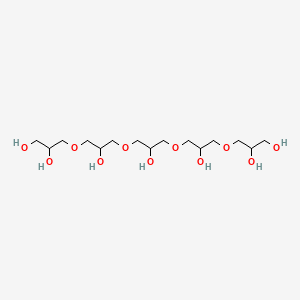
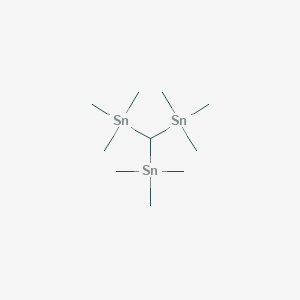


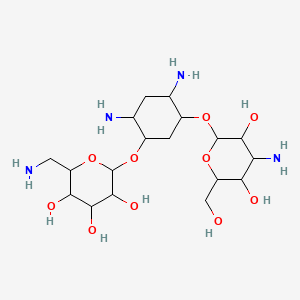
![(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate;4-methylbenzenesulfonic acid](/img/structure/B14161521.png)
![Ethyl 2-[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14161529.png)
